molecular formula C9H12O2 B13274573 3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde

3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde

Cat. No.: B13274573
M. Wt: 152.19 g/mol
InChI Key: ZDQRMBTTXRJZMT-UHFFFAOYSA-N
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Description

3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde is an organic compound with the molecular formula C₉H₁₂O₂. It is characterized by the presence of an oxane ring substituted with a prop-2-yn-1-yl group and an aldehyde functional group. This compound is of interest in various fields of research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde typically involves the reaction of oxane derivatives with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. The resulting intermediate is then subjected to oxidation using reagents like pyridinium chlorochromate (PCC) to yield the aldehyde functional group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 3-(Prop-2-yn-1-yl)oxane-3-carboxylic acid.

    Reduction: 3-(Prop-2-yn-1-yl)oxane-3-methanol.

    Substitution: Various substituted oxane derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive aldehyde group.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The prop-2-yn-1-yl group can participate in click chemistry reactions, facilitating the formation of triazoles and other heterocycles.

Comparison with Similar Compounds

Similar Compounds

    3-(Prop-2-yn-1-yl)oxane-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    3-(Prop-2-yn-1-yl)oxane-3-methanol: Similar structure but with an alcohol group instead of an aldehyde.

    3-(Prop-2-yn-1-yl)oxane: Lacks the aldehyde functional group.

Uniqueness

3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde is unique due to the presence of both an aldehyde group and a prop-2-yn-1-yl group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic organic chemistry and various research applications.

Biological Activity

3-(Prop-2-yn-1-yl)oxane-3-carbaldehyde is a unique organic compound characterized by its oxane ring structure, a prop-2-yn-1-yl side chain, and an aldehyde functional group. Its molecular formula is C9H8OC_9H_8O, indicating the presence of nine carbon atoms, eight hydrogen atoms, and one oxygen atom. The compound's structural features contribute to its reactivity and potential applications in organic synthesis and medicinal chemistry.

The biological activity of this compound primarily stems from its reactive aldehyde group. This functionality allows the compound to interact with nucleophilic sites in biological molecules, potentially modifying their functions. The aldehyde can form covalent bonds with proteins and other biomolecules, leading to significant alterations in their activity or stability. This property positions the compound as a candidate for further exploration in drug design and development, particularly for targeting specific biological pathways .

Biological Activity

Research indicates that compounds with aldehyde groups can exhibit various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity. The aldehyde group allows for interactions with microbial proteins, potentially inhibiting their function.
  • Biochemical Probes : Due to its ability to form covalent bonds with nucleophiles, this compound may serve as a biochemical probe in various biological assays, aiding in the study of protein interactions and cellular mechanisms.
  • Potential Anticancer Activity : The reactivity of the aldehyde group may also allow for modifications in cancer-related pathways. Further investigation into its effects on cancer cell lines could reveal potential therapeutic applications .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
3-(Prop-2-en-1-yl)oxane-3-carbaldehydeSimilar oxane ring; allyl group instead of alkyneAntimicrobial; potential anticancer properties
3-(Pent-3-yn-1-yl)oxane-3-carbaldehydeLonger alkyne side chainAntimicrobial; reactive towards proteins
3-(Prop-2-yn-1-yloxane)-3-carboxylic acidCarboxylic acid instead of aldehydePotential drug development applications

Case Studies

A few notable studies have explored the biological activity of compounds structurally related to this compound:

  • Antimicrobial Screening : A study screened various aldehydes for antimicrobial activity using the disc diffusion method against Gram-positive and Gram-negative bacteria. Compounds similar to 3-(Prop-2-yn-1-yloxane)-3-carbaldehyde showed significant inhibition zones compared to standard antibiotics like ciprofloxacin .
  • Cell Viability Assays : Research on derivatives of related compounds indicated that they could suppress cell viability in activated hepatic cells, suggesting potential therapeutic roles in liver fibrosis treatment .

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

3-prop-2-ynyloxane-3-carbaldehyde

InChI

InChI=1S/C9H12O2/c1-2-4-9(7-10)5-3-6-11-8-9/h1,7H,3-6,8H2

InChI Key

ZDQRMBTTXRJZMT-UHFFFAOYSA-N

Canonical SMILES

C#CCC1(CCCOC1)C=O

Origin of Product

United States

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